2-Mercapto-4,5,6-trimethylnicotinonitrile
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Overview
Description
2-Mercapto-4,5,6-trimethylnicotinonitrile is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound has gained attention due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile involves several steps. One common synthetic route includes the reaction of 4,5,6-trimethyl-2-nitrobenzonitrile with hydrogen sulfide in the presence of a reducing agent . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Mercapto-4,5,6-trimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
2-Mercapto-4,5,6-trimethylnicotinonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Mercapto-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. Its mercapto group allows it to form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function . These interactions can affect cellular processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Mercapto-4,5,6-trimethylnicotinonitrile can be compared with other similar compounds, such as:
2-Mercapto-4,6-dimethylnicotinonitrile: This compound has a similar structure but with different methyl group positions, leading to variations in its chemical properties and reactivity.
2-Mercapto-4,5-dimethylnicotinonitrile: Another similar compound with slight structural differences that can influence its behavior in chemical reactions
Properties
IUPAC Name |
4,5,6-trimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYXVRVYCQKRHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)C(=C1C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350603 |
Source
|
Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128917-84-0 |
Source
|
Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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